6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, a hydrazinylidene moiety, and a dipropylamino group attached to a cyclohexa-2,4-dien-1-one ring. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromophenylhydrazine with 3-(dipropylamino)cyclohexa-2,4-dien-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 6-[(4-bromophenyl)hydrazinylidene]-3-[(4-butoxyphenyl)methylamino]cyclohexa-2,4-dien-1-one
Uniqueness
6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
675609-96-8 |
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Molecular Formula |
C18H22BrN3O |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)diazenyl]-5-(dipropylamino)phenol |
InChI |
InChI=1S/C18H22BrN3O/c1-3-11-22(12-4-2)16-9-10-17(18(23)13-16)21-20-15-7-5-14(19)6-8-15/h5-10,13,23H,3-4,11-12H2,1-2H3 |
InChI Key |
YOAIOVJTMYBMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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